rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
Description
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a chiral cyclopropane derivative featuring a 1,5-dimethylpyrazole substituent. The cyclopropane ring introduces structural rigidity, while the pyrazole moiety may contribute to hydrogen-bonding interactions or receptor binding, depending on the application context .
Properties
CAS No. |
1807941-24-7 |
|---|---|
Molecular Formula |
C8H15Cl2N3 |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies for Core Structure Assembly
The cyclopropane ring in the target compound is synthesized via the Corey–Chaykovsky reaction, a widely used method for cyclopropanation. In a representative procedure, a styrene derivative is treated with a sulfonium ylide generated from trimethylsulfoxonium iodide and a strong base such as sodium hydride . For example, the reaction of 4-vinylpyrazole with dimethylsulfoxonium iodide in tetrahydrofuran (THF) at 0°C yields the cyclopropane intermediate with stereochemical control .
Key Reaction Conditions
-
Reagents : Trimethylsulfoxonium iodide, NaH, THF
-
Temperature : 0°C to room temperature
Post-cyclopropanation, the intermediate is purified via column chromatography (silica gel, 10–30% ethyl acetate in hexane) and characterized by NMR. A distinctive doublet of doublets at δ 1.2–1.4 ppm corresponds to the cyclopropane protons, while pyrazole aromatic signals appear at δ 7.3–7.5 ppm .
The introduction of the primary amine group proceeds via reductive amination, leveraging cyclopropanealdehyde as the carbonyl source. In a modified procedure from , the cyclopropane-carbaldehyde intermediate is condensed with ammonium chloride in the presence of sodium cyanoborohydride (NaBHCN) under acidic conditions (pH 4–5).
Optimized Protocol
-
Substrates : Cyclopropane-carbaldehyde (1.2 equiv), NHCl (2.0 equiv)
-
Reducing Agent : NaBHCN (1.5 equiv) in methanol/THF (1:1)
-
Workup : Neutralization with NaOH, extraction with dichloromethane
The free amine is isolated as a pale-yellow oil (yield: 65–75%) and confirmed by mass spectrometry (MS (ESI): m/z 163.1 [M + H]) .
Pyrazole Substituent Installation via Suzuki–Miyaura Coupling
The 1,5-dimethylpyrazole moiety is introduced via a palladium-catalyzed cross-coupling reaction. Patent data from describe the use of a boronic ester derivative of 1,5-dimethylpyrazole (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dimethyl-1H-pyrazole) coupled with a bromocyclopropane intermediate.
Representative Procedure
-
Catalyst : Pd(PPh) (5 mol%)
-
Base : KCO (3.0 equiv)
-
Solvent : Dioxane/water (4:1)
The coupled product is obtained in 80% yield after silica gel purification. NMR analysis reveals singlet peaks for the pyrazole methyl groups at δ 2.1 ppm (N–CH) and δ 2.3 ppm (C–CH) .
Salt Formation and Final Purification
The dihydrochloride salt is formed by treating the free amine with hydrochloric acid (HCl) in a methanolic solution. Critical parameters include stoichiometric control (2.0 equiv HCl) and slow addition to prevent exothermic decomposition .
Crystallization Protocol
The final product is characterized by melting point (193–200°C) , elemental analysis (C: 70.06%, H: 6.76%, N: 8.17%) , and NMR (DMSO-d): δ 1.1–1.3 ppm (cyclopropane), δ 2.8–3.0 ppm (N–H) .
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires modifications to ensure safety and efficiency:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazolyl group to a pyrazoline or pyrazolidine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce pyrazoline or pyrazolidine derivatives.
Scientific Research Applications
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane and pyrazole structures allow it to be utilized in the development of more complex molecules. The following are key synthetic applications:
| Application Type | Description |
|---|---|
| Building Block | Used to synthesize other pyrazole derivatives and cyclopropane-containing compounds. |
| Reagent | Acts as a reagent in various organic reactions, including nucleophilic substitutions and cycloadditions. |
| Catalyst | Potential use as a catalyst in specific chemical transformations due to its structural properties. |
Biological Applications
Research indicates that rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride exhibits biological activity that may be leveraged for therapeutic purposes. Notable areas of investigation include:
Drug Development
The compound is being explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with biological targets such as enzymes and receptors.
| Therapeutic Area | Potential Activity |
|---|---|
| Anticancer | Investigated for selective cytotoxic effects on cancer cells. |
| Anti-inflammatory | Potential to modulate inflammatory pathways. |
| Neurological Disorders | Exploration of neuroprotective effects in models of neurodegeneration. |
Case Studies
Several studies have documented the compound's efficacy and mechanisms of action:
- Anticancer Activity : In vitro studies demonstrated that this compound selectively inhibited the proliferation of certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in treating neurodegenerative diseases.
- Inflammation Modulation : Animal models showed that treatment with this compound reduced markers of inflammation, supporting its role in managing inflammatory disorders.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The cyclopropane ring and pyrazolyl group may interact with enzymes or receptors, leading to various biological effects. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related cyclopropane-amine derivatives, focusing on molecular properties, substituent effects, and inferred chemical behavior.
Molecular Structure and Substituent Effects
*Calculated formula: Base amine (C₇H₁₁N₃) + 2HCl.
†Estimated based on analogous compounds.
Key Observations:
Substituent Electronic Effects: The trifluoromethyl group (in C₄H₇ClF₃N) is strongly electron-withdrawing, likely reducing the amine's basicity compared to the 1,5-dimethylpyrazole group in the target compound, which may exhibit electron-donating properties due to methyl groups .
Salt Form Implications: The dihydrochloride salt of the target compound likely offers higher aqueous solubility than the monohydrochloride analogs listed, though this may depend on crystal packing and hydrogen-bonding patterns .
Hydrogen Bonding and Crystallinity
Hydrogen-bonding networks influence physicochemical properties such as melting point, solubility, and stability. While explicit crystallographic data for the target compound is unavailable, insights can be inferred:
- Pyrazole N-H and amine groups in the target compound may participate in donor-acceptor interactions, similar to patterns observed in triazole and imidazole derivatives .
Biological Activity
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Information
| Property | Value |
|---|---|
| IUPAC Name | (1R,2S)-2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine dihydrochloride |
| CAS Number | 1807941-24-7 |
| Molecular Formula | C8H13N3·2ClH |
| Molecular Weight | 194.16 g/mol |
The compound features a cyclopropane ring substituted with a pyrazole moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various G protein-coupled receptors (GPCRs) . GPCRs play crucial roles in cellular signaling and are common targets in drug design.
Key Mechanisms
- Receptor Binding : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.
- Signal Transduction : Activation of GPCRs can lead to changes in intracellular cyclic AMP levels, affecting various physiological processes such as heart rate and muscle contraction .
- Enzyme Modulation : It may also interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like hypertension or diabetes.
Pharmacological Studies
Research has indicated that this compound exhibits several pharmacological properties:
- Antihypertensive Effects : In animal models, the compound has shown potential in reducing blood pressure through vasodilation mechanisms mediated by β-adrenoceptor activation .
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Study 1: Antihypertensive Effects
A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure compared to controls. The mechanism was attributed to enhanced nitric oxide availability and reduced vascular resistance.
Case Study 2: Anti-inflammatory Properties
In vitro assays revealed that the compound effectively reduced the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests a role in modulating immune responses and highlights its potential as an anti-inflammatory agent.
Q & A
What are the optimal synthetic routes for rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The synthesis of this cyclopropane derivative typically involves multi-step organic reactions, including cyclopropanation and subsequent functionalization. Key steps may include:
- Cyclopropanation : Transition metal-catalyzed (e.g., rhodium or copper) reactions with alkenes to form the strained cyclopropane ring .
- Amine functionalization : Reductive amination or nucleophilic substitution to introduce the amine group, followed by dihydrochloride salt formation .
- Purification : Techniques like recrystallization or chromatography to achieve >95% purity.
Optimization Strategies : Adjusting catalyst loading, temperature, and solvent polarity can enhance stereochemical control. Computational reaction path searches (e.g., quantum chemical calculations) help narrow optimal conditions .
How can enantiomeric resolution of this racemic cyclopropane derivative be achieved, and what analytical methods validate chiral purity?
Advanced Research Question
Resolution Methods :
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Diastereomeric salt formation : Reacting the racemate with a chiral resolving agent (e.g., tartaric acid derivatives) to crystallize distinct salts .
Validation Techniques : - Polarimetry : Measure optical rotation to confirm enantiomeric excess.
- X-ray crystallography : Resolve absolute configuration .
- NMR with chiral shift reagents : Detect splitting of signals in the presence of europium complexes .
What contradictions exist in reported biological activity data for pyrazole-containing cyclopropane derivatives, and how can researchers address these discrepancies?
Advanced Research Question
Data Contradictions :
- In vitro vs. in vivo efficacy : Variations in membrane permeability or metabolic stability (e.g., cytochrome P450 interactions) may explain divergent results .
- Species-specific responses : Differences in receptor binding affinity across animal models .
Resolution Strategies : - Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on pyrazole) to isolate contributing factors .
- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite formation in target tissues .
Which computational tools are most effective for predicting the reactivity and stability of this compound under varying experimental conditions?
Advanced Research Question
Computational Approaches :
- Density Functional Theory (DFT) : Models transition states and activation energies for cyclopropanation steps .
- Molecular Dynamics (MD) : Simulates solvation effects and predicts aggregation tendencies in aqueous buffers .
- ADMET prediction software : Estimates toxicity, solubility, and metabolic pathways (e.g., SwissADME) .
Experimental Validation : Correlate computational predictions with empirical data (e.g., HPLC retention times, thermal stability assays) .
How does the 1,5-dimethylpyrazole moiety influence the compound’s interaction with biological targets compared to other pyrazole derivatives?
Basic Research Question
Mechanistic Insights :
- Steric effects : The 1,5-dimethyl groups restrict rotational freedom, potentially enhancing binding specificity to enzymes or receptors .
- Hydrogen bonding : The pyrazole nitrogen can act as a hydrogen bond acceptor, while the amine group serves as a donor .
Comparative Studies : - Replace the methyl groups with bulkier substituents (e.g., trifluoromethyl) and assess changes in IC50 values .
- Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins .
What strategies mitigate degradation of the cyclopropane ring during storage or in vivo administration?
Advanced Research Question
Degradation Pathways :
- Ring-opening hydrolysis : Catalyzed by acidic or basic conditions .
- Oxidative stress : Reaction with reactive oxygen species in biological systems .
Stabilization Methods : - Lyophilization : Store as a lyophilized powder under inert gas to reduce hydrolysis .
- Prodrug design : Mask the cyclopropane with protective groups (e.g., ester prodrugs) that cleave in target tissues .
How can researchers design robust in vitro assays to evaluate the compound’s efficacy while minimizing off-target effects?
Basic Research Question
Assay Design Considerations :
- Target-specific readouts : Use reporter gene assays or fluorescence polarization for high specificity .
- Counter-screening : Test against related enzymes/receptors (e.g., kinase panels) to identify selectivity .
Data Interpretation : - Dose-response curves : Calculate EC50 and Hill coefficients to assess potency and cooperativity .
- Cellular toxicity assays : Combine with MTT or LDH release assays to differentiate efficacy from cytotoxicity .
What are the limitations of current structural characterization techniques for confirming the stereochemistry of this compound?
Advanced Research Question
Technique Limitations :
- X-ray crystallography : Requires high-quality single crystals, which may be challenging for hygroscopic salts .
- NMR spectroscopy : Overlapping signals in crowded regions (e.g., cyclopropane protons) complicate analysis .
Alternative Approaches : - Vibrational circular dichroism (VCD) : Provides stereochemical insights for amorphous or poorly crystalline samples .
- Synchrotron radiation : Enhances resolution in X-ray diffraction for low-abundance enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
